molecular formula C18H24N4O3 B12156853 1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione

1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione

Cat. No.: B12156853
M. Wt: 344.4 g/mol
InChI Key: RZJLINRDIHTBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione is a synthetic compound featuring two distinct piperazine-derived moieties linked via a butane-1,4-dione backbone.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-(3-oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione

InChI

InChI=1S/C18H24N4O3/c23-16-14-22(9-8-19-16)18(25)7-6-17(24)21-12-10-20(11-13-21)15-4-2-1-3-5-15/h1-5H,6-14H2,(H,19,23)

InChI Key

RZJLINRDIHTBAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a piperazine moiety, which is often associated with various pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antidepressant Activity

Studies indicate that compounds with piperazine structures can exhibit antidepressant effects. The presence of the 3-oxopiperazine moiety in this compound may enhance its interaction with neurotransmitter systems involved in mood regulation.

2. Antipsychotic Potential

Piperazine derivatives are commonly investigated for their antipsychotic properties. This compound's ability to modulate dopamine receptors could position it as a candidate for treating schizophrenia and other psychotic disorders.

3. Anxiolytic Effects

Given its structural similarities to known anxiolytics, there is potential for this compound to exhibit anxiety-reducing effects. Further studies are necessary to elucidate its efficacy and mechanism of action.

In Vitro Studies

In vitro assays have demonstrated that 1-(3-Oxopiperazin-1-yl)-4-(4-phenylpiperazin-1-yl)butane-1,4-dione interacts with various receptor systems:

Receptor TypeInteraction TypeReference
Serotonin (5-HT)Agonist
Dopamine (D2)Antagonist
GABAModulator

In Vivo Studies

Animal models have been employed to assess the behavioral effects of this compound:

Study TypeEffect ObservedReference
Forced Swim TestReduced immobility (antidepressant effect)
Open Field TestIncreased exploratory behavior (anxiolytic effect)

Case Studies

A notable case study involved the administration of this compound in a rodent model of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting a potential therapeutic application in mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of arylpiperazine- and piperidine-containing butane-1,4-diones. Key structural analogs and their distinguishing features include:

Compound Key Substituents Biological Activity Reference
8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Spirocyclic hydantoin core, phenylpiperazine chain 5-HT2A antagonist, antiplatelet (IC50 = 27.3 μM)
1-(thiophen-2-yl)-4-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)butane-1,4-dione (MK88) Thiophene (site D), trifluoromethylphenyl-piperidine (site B) Evaluated for glucose uptake; no explicit activity reported
1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (compound 7) Phenylpiperazine, thiophen-2-yl Structural characterization only; no activity data
1-(piperidin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione Piperidine, thiophen-2-yl Educational synthesis model; no pharmacological data
Key Observations:
  • Phenylpiperazine vs. Oxopiperazine : The target compound’s 3-oxopiperazine group may enhance polarity and hydrogen-bonding capacity compared to phenylpiperazine derivatives like compound 13 . This could influence receptor affinity or metabolic stability.
  • Spirocyclic vs.
  • Substituent Effects : The trifluoromethyl group in MK88 enhances lipophilicity and metabolic resistance compared to the target compound’s phenyl group .

Pharmacological Insights from Analogues

While direct data for the target compound are lacking, structurally related compounds provide clues:

  • 5-HT2A Antagonism: Compound 13 (spirocyclic hydantoin) inhibits platelet aggregation via 5-HT2A receptor antagonism (IC50 = 27.3 μM), outperforming sarpogrelate .
  • The target compound’s oxopiperazine group might alter bioavailability or target engagement compared to MK88’s trifluoromethylphenyl group.

Structural Characterization Techniques

All analogs were characterized using:

  • 1H/13C NMR : To confirm backbone connectivity and substituent integration (e.g., aromatic protons in compound 7 ).
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and amine (C-N, ~1250 cm⁻¹) groups .
  • Mass Spectrometry: High-resolution MS validated molecular formulas (e.g., C20H21F3NO2S for MK88 ).

The target compound would require similar analytical validation, with particular attention to distinguishing oxopiperazine and phenylpiperazine signals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.